2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
Description
2-(4-Methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a methoxyphenyl substituent at the C2 position and a 4-methylbenzyloxy group at the N1 position. The benzimidazole core is a privileged heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . Its molecular formula is C21H18N2O, with a molecular weight of 314.388 g/mol .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-9-17(10-8-16)15-26-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFWHKWMXCUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole typically involves the following steps:
-
Formation of the Benzimidazole Core:
- Reaction:
o-phenylenediamine+4-methoxybenzaldehyde→2-(4-methoxyphenyl)-1H-benzimidazole
Starting Materials: o-phenylenediamine and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to form the benzimidazole core.
- Reaction:
-
Etherification:
- Starting Materials: 2-(4-methoxyphenyl)-1H-benzimidazole and 4-methylbenzyl chloride.
- Reaction Conditions: The reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
- Reaction:
2-(4-methoxyphenyl)-1H-benzimidazole+4-methylbenzyl chloride→this compound
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
- Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
- Reduction: Reduction reactions can target the benzimidazole core, potentially reducing it to a dihydrobenzimidazole derivative.
- Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
- Oxidation: Formation of 4-methoxybenzoic acid or 4-methylbenzoic acid derivatives.
- Reduction: Formation of dihydrobenzimidazole derivatives.
- Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its antimicrobial properties against various bacterial and fungal strains.
- Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
- Studied for its antiviral properties, including activity against certain strains of viruses.
Industry:
- Potential use in the development of new pharmaceuticals.
- Application in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is likely multifaceted, involving interactions with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole ) due to methoxy and methylbenzyloxy groups .
- Solubility: Hydroxy-substituted derivatives (e.g., 4-[1-(4-hydroxy-3-methoxybenzyl)-...phenol) exhibit better aqueous solubility, critical for bioavailability .
Biological Activity
2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its unique benzimidazole core, has gained attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action may involve inhibition of key enzymes or disruption of bacterial cell membranes.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 6.3 |
| HT-29 (Colon) | 7.8 |
These results indicate that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including:
- Enzymes : The compound may inhibit enzymes that are crucial for cancer cell survival.
- Receptors : It could modulate receptor activity involved in cellular signaling pathways.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against a panel of human tumor cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in the HeLa and HT-29 cell lines, where it exhibited IC50 values below 10 µM .
Mucoprotective Effects
Another investigation focused on the mucoprotective potential of this benzimidazole derivative in mitigating methotrexate-induced intestinal mucositis in animal models. The results indicated that treatment with the compound improved gut barrier integrity and reduced inflammatory markers, suggesting a protective role against chemotherapy-induced damage .
Q & A
Basic: What are the standard synthetic routes for 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole?
Methodological Answer:
The synthesis typically involves cyclization of substituted benzaldehyde derivatives with o-phenylenediamine precursors. For example:
- Step 1: React 4-methoxybenzaldehyde with 4-methylbenzyl chloride under basic conditions to form the ether intermediate.
- Step 2: Condense with o-phenylenediamine using POCl₃ or polyphosphoric acid as a cyclizing agent at 120–140°C .
- Purification: Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane).
Key Considerations: Monitor reaction progress via TLC and characterize intermediates via NMR (¹H/¹³C) and FTIR to confirm functional groups .
Basic: How is the structural identity of this benzimidazole derivative confirmed?
Methodological Answer:
- Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (δ 150–160 ppm for imidazole carbons), and FTIR (N-H stretch ~3400 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 376.40 for C₂₂H₂₀N₂O₄) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis due to volatile reagents (e.g., POCl₃) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus ethanol; higher yields observed in DMF at 80°C .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 4 hours) with controlled power settings .
Advanced: What crystallographic methods resolve the compound’s 3D structure?
Methodological Answer:
-
Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/water). Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
-
Data Refinement: Solve structures with SHELXS-97 and refine using SHELXL-97 (R factor <0.06) .
-
Key Parameters (Example):
Space Group P2₁/c a (Å) 7.9717 b (Å) 16.4327 c (Å) 14.3560 β (°) 95.133 Z 4
Advanced: How do substituent variations impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Assays: Conduct in vitro enzyme inhibition (e.g., COX-2) and compare IC₅₀ values via dose-response curves .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) .
- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives .
- Computational Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR) and correlate with experimental IC₅₀ .
Advanced: What computational methods predict electronic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for benzimidazole core) .
- Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites .
- ADMET Prediction: Use SwissADME to estimate logP (≈3.5) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
